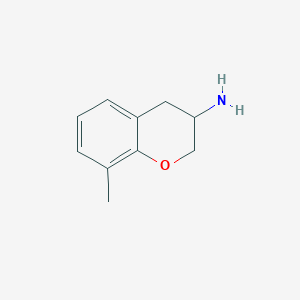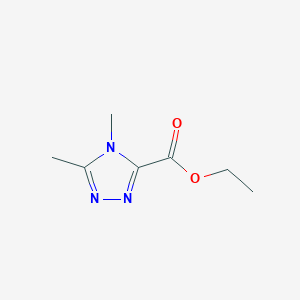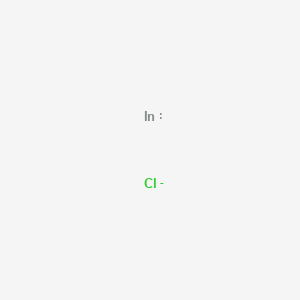
Indium(i)chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is one of the three known indium chlorides and occurs in two polymorphic forms: a yellow cubic form below 120°C and a red orthorhombic form above this temperature . Indium(I) chloride is notable for its unique properties and applications in various scientific fields.
準備方法
Indium(I) chloride can be synthesized by heating indium metal with indium trichloride in a sealed tube . The reaction conditions typically involve high temperatures to facilitate the formation of the compound. Industrial production methods may vary, but they generally follow similar principles of combining indium metal with chlorine sources under controlled conditions.
化学反応の分析
Indium(I) chloride undergoes several types of chemical reactions, including oxidation, reduction, and disproportionation. The relatively high energy level of the 5s electrons of the indium center makes InCl susceptible to oxidation as well as disproportionation into indium metal (In) and indium trichloride (InCl3) . Common reagents and conditions used in these reactions include tetrahydrofuran (THF), which facilitates the disproportionation of InCl as well as other indium(I) halides . Major products formed from these reactions include indium metal and indium trichloride.
科学的研究の応用
Indium(I) chloride has a wide range of scientific research applications. It is used as a Lewis acid catalyst in organic reactions such as Friedel-Crafts acylations and Diels-Alder reactions . Additionally, it finds applications in high-performing solar cells, optics, and microelectronics . In the field of semiconductor technology, indium(I) chloride is used in the production of phosphors and low-pressure sodium lamps . Its versatility and unique properties make it a valuable compound in various industrial and research settings.
作用機序
The mechanism of action of indium(I) chloride is primarily related to its role as a Lewis acid catalyst. In organic reactions, it facilitates the formation of new chemical bonds by accepting electron pairs from donor molecules. This catalytic activity is crucial in processes such as Friedel-Crafts acylations and Diels-Alder reactions . The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.
類似化合物との比較
Indium(I) chloride can be compared with other indium halides, such as indium(I) fluoride, indium(I) bromide, and indium(I) iodide . These compounds share similar chemical properties due to the presence of indium in the +1 oxidation state. indium(I) chloride is unique in its polymorphic forms and specific applications in organic synthesis and semiconductor technology. The intermediate halides, which contain indium in oxidation states +1, +2, and +3, also exhibit distinct properties and uses .
特性
分子式 |
ClIn- |
|---|---|
分子量 |
150.27 g/mol |
IUPAC名 |
indium;chloride |
InChI |
InChI=1S/ClH.In/h1H;/p-1 |
InChIキー |
AJAXZLXLXZWIIE-UHFFFAOYSA-M |
正規SMILES |
[Cl-].[In] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



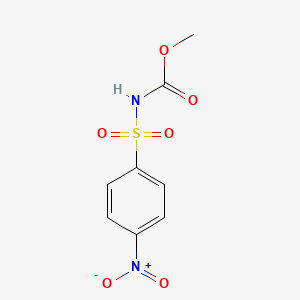
![(4aS,8aS)-4-Methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one hydrochloride](/img/structure/B12440582.png)
![1-[3-(3-Methylphenoxy)propyl]hydrazine](/img/structure/B12440588.png)
![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-tyrosyl-L-leucine](/img/structure/B12440589.png)

![tert-butyl N-(1-{3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl}piperidin-3-yl)carbamate](/img/structure/B12440597.png)
![4-[N-[(7-chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine](/img/structure/B12440603.png)
![(2S)-4-amino-N-[(1R,3S,4R)-5-amino-2-[(2S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid](/img/structure/B12440614.png)
![2-[(2E,6E,10E,14E,18E,22E,26Z,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-YL]-3-methylnaphthalene-1,4-dione](/img/structure/B12440628.png)
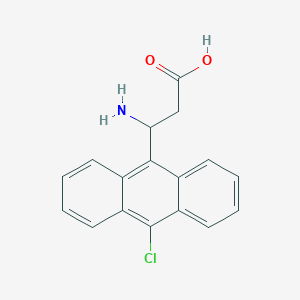
![[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aR,6bS,10R,12aS)-10-[(2R,3S,4R,5R)-3,5-dihydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12440637.png)
